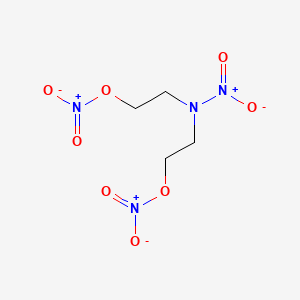
3,5-Difluorotyrosine
Overview
Description
3,5-Difluorotyrosine is a fluorinated analog of the amino acid tyrosine. It is characterized by the substitution of hydrogen atoms at the 3 and 5 positions of the aromatic ring with fluorine atoms. This modification imparts unique chemical and biological properties to the compound, making it a valuable tool in various scientific research applications.
Preparation Methods
3,5-Difluorotyrosine can be synthesized through a chemoenzymatic process. One common method involves the use of tyrosine phenol-lyase, an enzyme that catalyzes the formation of tyrosine derivatives. The reaction typically involves the use of 2,6-difluorophenol, ammonia acetate, and pyruvate as substrates. The reaction mixture is incubated at room temperature for an extended period, followed by acidification and purification steps to isolate the desired product .
Chemical Reactions Analysis
3,5-Difluorotyrosine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in redox reactions, where it exhibits reversible Y-O•/Y-OH redox properties. The compound can also be incorporated into peptides and proteins, where it serves as a useful tyrosine surrogate. Common reagents used in these reactions include tyrosine phenol-lyase, pyruvic acid, and pyridoxal 5’-phosphate .
Scientific Research Applications
3,5-Difluorotyrosine has several scientific research applications. In chemistry, it is used as a mechanistic probe to study enzyme-catalyzed reactions and other biological processes. In biology, it is incorporated into peptides and proteins to investigate the substrate specificity of protein tyrosine phosphatases. In medicine, it serves as a tyrosine surrogate during peptide library screening for optimal protein tyrosine phosphatase substrates. Additionally, it is used in the study of radical transfer processes in structured proteins .
Mechanism of Action
The mechanism of action of 3,5-Difluorotyrosine involves its incorporation into peptides and proteins, where it mimics the behavior of tyrosine. The fluorine substitutions result in minor structural changes but significantly alter the compound’s electrochemical and thermodynamic properties. This makes it resistant to tyrosinase action while maintaining similar kinetic properties toward protein tyrosine phosphatases as its tyrosine-containing counterparts .
Comparison with Similar Compounds
3,5-Difluorotyrosine is unique due to its fluorine substitutions, which impart distinct chemical and biological properties. Similar compounds include other fluorinated tyrosine analogs, such as 3-fluorotyrosine and 5-fluorotyrosine. These analogs are also used as mechanistic probes in enzyme-catalyzed reactions and biological studies. this compound is particularly valuable for its resistance to tyrosinase action and its utility in peptide library screening .
Properties
IUPAC Name |
2-amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKMCRFCNWVLDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00958097 | |
| Record name | 3,5-Difluorotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369-96-0 | |
| Record name | 3,5-Difluorotyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=369-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluorotyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Difluorotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,2'-[[3-chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol](/img/structure/B1604550.png)




![5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B1604561.png)

